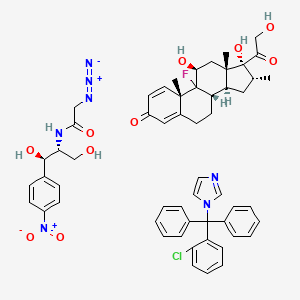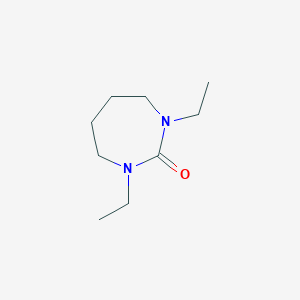
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a methyl group, a methylsulfanyl group, and a carbonyl chloride group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through the reaction of the imidazole with methylthiol (CH3SH) in the presence of a suitable catalyst.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the imidazole derivative with thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine (Et3N) and solvents like dichloromethane (DCM).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA); conditions include the use of solvents like acetonitrile (CH3CN).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4); conditions include the use of solvents like tetrahydrofuran (THF).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学研究应用
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The methylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and stability. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to molecular targets.
相似化合物的比较
Similar Compounds
1-Methyl-4-(methylsulfonyl)-1H-imidazole-5-carbonyl chloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-Methyl-4-(methylthio)-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. The combination of the methylsulfanyl group and the imidazole ring enhances its potential for diverse applications in research and industry.
属性
| 73187-14-1 | |
分子式 |
C6H7ClN2OS |
分子量 |
190.65 g/mol |
IUPAC 名称 |
3-methyl-5-methylsulfanylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-3-8-6(11-2)4(9)5(7)10/h3H,1-2H3 |
InChI 键 |
HYGHQBKNCKYDTJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=C1C(=O)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
